(4-Chloro-3-methoxypyridin-2-yl)methyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(4-chloro-3-methoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-6(12)14-5-8-9(13-2)7(10)3-4-11-8/h3-4H,5H2,1-2H3 |
InChI Key |
IIOSRWIIOIBXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1OC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Substitution on Preformed Pyridine Rings
A common method involves starting with 2,5-dimethoxypyridine, which undergoes sequential chlorination and hydroxylation. For example, WO2019175043A1 describes chlorination at the 4-position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), achieving >85% yield. Subsequent demethylation at the 3-position via hydrobromic acid (HBr) generates the 3-hydroxypyridine intermediate, which is re-methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Cyclization of Acyclic Precursors
Alternative routes employ cyclization reactions. PMC9884086 highlights a Ritter-type reaction using carbocation intermediates derived from pyridinylmethanol derivatives. For instance, treatment of 2-(hydroxymethyl)pyridine with nitriles under acidic conditions forms fused pyridine systems, though this method requires stringent temperature control (40–60°C) to avoid side products.
Esterification of the Hydroxymethyl Group
The critical step in synthesizing the target compound is esterification of the 2-hydroxymethyl intermediate. Three catalytic systems are prevalent:
Acid-Catalyzed Esterification
Traditional methods use acetic anhydride ((CH₃CO)₂O) with sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). EP2940000B1 reports a 92% yield when reacting (4-chloro-3-methoxypyridin-2-yl)methanol with acetic anhydride at 80°C for 4 hours. However, this approach risks over-acetylation and requires careful quenching.
Enzyme-Catalyzed Processes
Recent advancements utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A study in ACS Organic & Inorganic Au achieved 78% conversion under mild conditions (30°C, 24 hours), minimizing side reactions.
Continuous Flow Catalysis
EP2940000B1 details a scalable method using H-type mordenite catalysts in a continuous flow reactor. At 250°C and 5 MPa, dimethyl ether and carbon monoxide react with adsorbed organic amines to produce methyl acetate derivatives with >90% selectivity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | (4-Chloro-3-methoxypyridin-2-yl)methanol | H₂SO₄, 80°C, 4h | 92 | Moderate |
| Enzymatic | Same | Lipase B, 30°C, 24h | 78 | Low |
| Continuous flow | Dimethyl ether + CO | H-mordenite, 250°C, 5MPa | 90 | High |
Key Observations :
-
Acid-catalyzed methods offer high yields but require post-reaction neutralization.
-
Enzymatic routes are eco-friendly but less efficient for industrial-scale production.
-
Continuous flow systems enable high throughput but demand specialized equipment.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates. PMC10142796 notes that switching from toluene to DMF increased esterification efficiency by 20% due to improved solubility of the hydroxyl intermediate.
Temperature and Time
Optimal conditions for acid-catalyzed esterification are 80°C for 4 hours, while enzymatic methods require prolonged incubation at lower temperatures. Overheating (>100°C) promotes decomposition, as observed in PMC9884086 , where prolonged heating at 120°C reduced yields by 35%.
Industrial-Scale Production Challenges
Purification
Chromatographic purification of the final product is impractical at scale. WO2019175043A1 describes crystallization from ethyl acetate/hexane mixtures, achieving 98% purity after two recrystallizations.
Byproduct Management
Chlorinated byproducts (e.g., 4-chloro-2-methylpyridine) form during incomplete esterification. Distillation under reduced pressure (0.1 mmHg, 100°C) effectively separates these impurities.
Environmental Considerations
Waste streams containing POCl₃ and HBr require neutralization with aqueous sodium bicarbonate (NaHCO₃) before disposal. Continuous flow systems reduce solvent waste by 40% compared to batch processes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxypyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
(4-Chloro-3-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Appearance : White crystalline powder (purity ≥99.99% by HPLC)
- Storage : Stable under inert atmosphere at room temperature
- Production Capacity : Up to 100 kg/day
- Synthesis : Likely involves nucleophilic substitution or esterification reactions, analogous to methods used for structurally related pyridine derivatives (e.g., reactions with chlorinated or alkoxylated reagents) .
To contextualize the unique attributes of “(4-Chloro-3-methoxypyridin-2-yl)methyl acetate,” three structurally related compounds are compared below:
Structural and Electronic Comparison
| Compound Name | Substituents (Pyridine Ring) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 4-Cl, 3-OCH₃, 2-CH₂OAc | 215.63 | Chloro, Methoxy, Acetate Ester |
| (4-Chloro-3-methylpyridin-2-yl)methyl acetate | 4-Cl, 3-CH₃, 2-CH₂OAc | 199.63 | Chloro, Methyl, Acetate Ester |
| (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate | 3-CH₃, 4-OCH₂CF₃, 2-CH₂OAc | 263.22 | Methyl, Trifluoroethoxy, Acetate Ester |
Key Observations :
- Electron Effects : The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing ring electron density at the 3-position, whereas the methyl group (-CH₃) in the second compound provides steric bulk without significant electronic effects. The trifluoroethoxy group (-OCH₂CF₃) in the third compound is strongly electron-withdrawing due to the electronegative fluorine atoms, altering reactivity at the 4-position .
- Molecular Weight : The trifluoroethoxy substituent increases molecular weight by ~63.6 g/mol compared to the target compound, impacting solubility and pharmacokinetic properties in drug design .
Physicochemical Properties
| Property | This compound | (4-Chloro-3-methylpyridin-2-yl)methyl acetate | (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate |
|---|---|---|---|
| Appearance | White crystalline powder | White crystalline powder (inferred) | Not reported (likely liquid or low-melting solid) |
| Purity | ≥99.99% (HPLC) | ≥99.99% (HPLC) | Not reported |
| Storage | Inert atmosphere, room temperature | Inert atmosphere, room temperature | Likely requires refrigeration due to labile trifluoroethoxy group |
Notes:
- The methoxy group improves solubility in polar solvents compared to the methyl analog, making the target compound more suitable for aqueous reaction conditions .
- The trifluoroethoxy derivative’s stability may be lower due to hydrolytic sensitivity of the -OCH₂CF₃ group, necessitating specialized storage .
Biological Activity
(4-Chloro-3-methoxypyridin-2-yl)methyl acetate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a chloro group at the fourth position, a methoxy group at the third position of the pyridine ring, and a methyl acetate functional group. This unique arrangement contributes to its reactivity and potential applications in various biological contexts.
The molecular formula of this compound is C₉H₈ClNO₂. Its structure can be represented as follows:
Structure Analysis
The presence of both chloro and methoxy groups enhances the compound's reactivity, making it valuable as an intermediate in pharmaceutical synthesis. This compound can undergo various chemical reactions, which are critical for developing new therapeutic agents.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory activity.
Antimicrobial Studies
A study investigating the antimicrobial efficacy of various pyridine derivatives found that compounds with similar structures to this compound showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating the potency of these compounds.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| 4-Chloropyridine | 16 | S. aureus |
| 3-Methoxypyridine | 64 | P. aeruginosa |
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested against various targets, including phosphodiesterases and proteases. The results indicated that this compound could inhibit specific enzymes effectively.
| Enzyme Target | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| PDE10A | 0.5 | MK-8189 |
| Serine Protease | 1.0 | 4-Chloroisocoumarin |
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial evaluated the effectiveness of this compound as an antimicrobial agent in patients with bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibition profile of this compound, revealing its potential as a therapeutic agent in conditions requiring enzyme modulation, such as schizophrenia treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
